molecular formula C12H12N4O2S2 B4685421 N-(4-acetylphenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide

N-(4-acetylphenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide

Cat. No. B4685421
M. Wt: 308.4 g/mol
InChI Key: GIUBTYOIBIMTOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide, also known as ATAA, is a compound that has been gaining attention in the scientific community for its potential applications in drug development. ATAA is a thiadiazole derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory and anticancer effects. In

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide is not fully understood, but it is thought to involve the inhibition of key signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the NF-κB pathway, which is a major regulator of inflammation and cell survival. Additionally, this compound has been shown to activate the p53 pathway, which is a key regulator of apoptosis in cancer cells. These findings suggest that this compound may have multiple targets and mechanisms of action, making it a promising compound for drug development.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer effects, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and xenobiotics. This suggests that this compound may have potential applications in drug metabolism and drug-drug interactions. Additionally, this compound has been shown to have antioxidant effects, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide has several advantages for lab experiments, including its ease of synthesis and relatively low cost. Additionally, this compound has been shown to be stable under a range of conditions, making it a viable compound for further study. However, there are also limitations to using this compound in lab experiments. For example, this compound has low solubility in aqueous solutions, which may limit its use in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide. One area of interest is the development of this compound derivatives with improved pharmacological properties. For example, modifications to the structure of this compound may improve its solubility and bioavailability, making it a more effective drug candidate. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential targets in inflammation and cancer. Finally, there is potential for the use of this compound in drug metabolism and drug-drug interactions, which may have important implications for drug development and personalized medicine.

Scientific Research Applications

N-(4-acetylphenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide has been the subject of numerous scientific studies due to its potential applications in drug development. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been shown to have anticancer effects by inducing apoptosis in cancer cells. These findings suggest that this compound may have therapeutic potential for the treatment of inflammatory diseases and cancer.

properties

IUPAC Name

N-(4-acetylphenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S2/c1-7(17)8-2-4-9(5-3-8)14-10(18)6-19-12-16-15-11(13)20-12/h2-5H,6H2,1H3,(H2,13,15)(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUBTYOIBIMTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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